Griffithazanone A

Description

Structure

3D Structure

Properties

IUPAC Name |

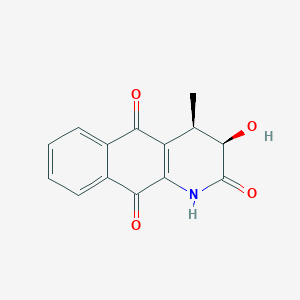

(3R,4R)-3-hydroxy-4-methyl-3,4-dihydro-1H-benzo[g]quinoline-2,5,10-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-6-9-10(15-14(19)11(6)16)13(18)8-5-3-2-4-7(8)12(9)17/h2-6,11,16H,1H3,(H,15,19)/t6-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPJSZDUSLSXDF-KSBSHMNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Griffithazanone A: A Molecule Shrouded in Discovery

For immediate release:

[City, State] – November 20, 2025 – The scientific community is currently tracking the emergence of a novel alkaloid, Griffithazanone A. While commercially available through select suppliers, detailed information regarding its discovery, natural origin, and biological activity remains conspicuously absent from peer-reviewed scientific literature. This technical guide serves to consolidate the currently available information and highlight the knowledge gaps that present both a challenge and an opportunity for researchers in natural product chemistry and drug development.

Discovery and Origin: An Unwritten Chapter

As of the latest literature review, there are no published scientific papers detailing the initial discovery and isolation of this compound. The compound is listed by chemical suppliers with the CAS number 240122-30-9, which confirms its registration as a unique chemical entity. However, the seminal research that would typically describe its source organism, the extraction and isolation procedures, and the structural elucidation is not yet publicly available.

The name "this compound" suggests a possible origin from the genus Griffithsia, a type of red algae known to produce bioactive compounds. The most well-documented metabolite from this genus is griffithsin, a protein with potent anti-HIV activity. However, no scientific studies have yet linked this compound to the Griffithsia genus or any other marine or terrestrial organism. The "-azanone" suffix in its name implies the presence of a nitrogen-containing ketone functional group, classifying it as an alkaloid, a class of naturally occurring compounds with diverse and often potent biological activities.

Current Status and Future Directions

The current lack of published data on this compound presents a significant hurdle for the scientific community. Without access to primary literature, it is impossible to provide a detailed account of its biological properties, mechanism of action, or potential therapeutic applications.

The logical next step for the research community is the publication of the foundational research on this molecule. This would unlock the potential for further investigation by the broader scientific community. The workflow for such a discovery is well-established in the field of natural products chemistry.

Hypothetical Discovery and Characterization Workflow:

Caption: A standard workflow for the discovery and characterization of a novel natural product.

This in-depth technical guide will be updated as new information regarding this compound becomes available in the scientific literature. Researchers are encouraged to monitor key scientific databases for forthcoming publications on this intriguing new molecule.

Griffithazanone A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griffithazanone A is a naturally occurring alkaloid belonging to the 1-azaanthraquinone class of compounds. Isolated from plants of the Goniothalamus genus, notably Goniothalamus griffithii, Goniothalamus amuyon, and Goniothalamus laoticus, this compound has garnered interest for its cytotoxic properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes detailed experimental protocols for its isolation and cytotoxicity evaluation, as well as a summary of its spectroscopic data.

Chemical Structure and Properties

This compound possesses a tetracyclic core structure characteristic of azaanthraquinones. Its systematic name is (3R,4R)-3,4-Dihydro-3-hydroxy-4-methylbenzo[g]quinoline-2,5,10(1H)-trione.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 240122-30-9 | [1][3] |

| Molecular Formula | C₁₄H₁₁NO₄ | [1][3] |

| Molecular Weight | 257.24 g/mol | [1][3] |

| Appearance | Yellow powder | [1][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][3] |

Spectroscopic Data

The structure of this compound was elucidated using various spectroscopic techniques. A summary of the available data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Data not available in the searched literature. | Data not available in the searched literature. |

Mass Spectrometry (MS)

| Technique | m/z | Interpretation |

| Data not available in the searched literature. |

Note: While the referenced publications state that the structure of this compound was confirmed by spectroscopic data, the specific spectral data (peak lists, chemical shifts, and coupling constants) were not available in the public domain or the accessed abstracts.

Biological Activity

This compound has demonstrated cytotoxic activity against various human cancer cell lines.

Cytotoxicity Data

| Cell Line | IC₅₀ (μM) | Publication |

| A549 (Human lung carcinoma) | 6.775 | Molecules, 2021 |

Note: The original publications mentioning the isolation of this compound also refer to its cytotoxicity against KB (nasopharyngeal carcinoma) and HeLa (cervical cancer) cell lines, but specific IC₅₀ values for this compound were not provided in the available abstracts. One study reported an IC₅₀ of 0.50 μg/ml for a related compound, laoticuzanone A, against HeLa cells.[3]

Mechanism of Action

Preliminary studies suggest that the cytotoxic effects of this compound in A549 cells are mediated through the induction of apoptosis and the generation of reactive oxygen species (ROS).

Experimental Protocols

Isolation of this compound

The following is a generalized protocol based on the methodologies described for the isolation of compounds from Goniothalamus species.

Detailed Steps:

-

Plant Material: Air-dried and powdered stems of a Goniothalamus species (e.g., G. amuyon or G. laoticus) are used as the starting material.

-

Extraction: The powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 7 days), followed by filtration and concentration of the solvent under reduced pressure to yield a crude methanolic extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The resulting EtOAc-soluble fraction is collected and concentrated.

-

Column Chromatography: The EtOAc-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically a mixture of hexane and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified using techniques such as preparative TLC or column chromatography on Sephadex LH-20 to yield the pure compound.

Cytotoxicity Assay (MTT Assay)

The following protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HeLa, KB)

-

Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound stock solution (dissolved in DMSO).

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

-

Dimethyl sulfoxide (DMSO).

-

96-well microplates.

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound is a cytotoxic 1-azaanthraquinone with potential for further investigation in the context of anticancer drug discovery. While its basic structure and some biological activities have been reported, a comprehensive characterization, including detailed spectroscopic data and a thorough elucidation of its mechanism of action and signaling pathways, is still required. The experimental protocols provided in this guide offer a foundation for researchers to further explore the chemical and biological properties of this natural product.

References

Griffithazanone A: A Technical Guide for Researchers

IUPAC Name: (3R,4R)-3-hydroxy-4-methyl-3,4-dihydro-1H-benzo[g]quinoline-2,5,10-trione

CAS Number: 240122-30-9

Core Compound Details

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₄ | [1][2] |

| Molecular Weight | 257.24 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Source | Twigs and leaves of Goniothalamus yunnanensis | [1] |

Biological Activity and Mechanism of Action

Griffithazanone A, an alkaloid isolated from Goniothalamus yunnanensis, has demonstrated significant potential as an anti-tumor agent, particularly in the context of non-small cell lung cancer (NSCLC).[1]

Antitumor Activity

This compound exhibits potent inhibitory activity against the A549 human non-small cell lung cancer cell line, with an IC₅₀ value of 6.775 μM.[1] Its cytotoxic effects are dose-dependent and are mediated through the induction of apoptosis and the generation of reactive oxygen species (ROS).[1] Furthermore, this compound has been shown to enhance the efficacy of epidermal growth factor receptor (EGFR)-targeted drugs such as gefitinib and osimertinib, and can even reverse resistance to osimertinib in NSCLC cells.[1]

Mechanism of Action

The primary mechanism of action for this compound's antitumor effects involves the targeting of PIM1 kinase.[1] By inhibiting PIM1, this compound modulates the ASK1/JNK/p38 and BAD/Bcl-2 signaling pathways, which are crucial in the regulation of apoptosis.[1] This activity leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately promoting cancer cell death.[1]

Experimental Protocols

Isolation of this compound

This compound was isolated from the twigs and leaves of Goniothalamus yunnanensis. The dried and powdered plant material was extracted with a solvent, and the resulting crude extract was subjected to various chromatographic techniques to yield pure compounds, including this compound. The structural elucidation was performed using nuclear magnetic resonance (NMR) spectroscopy.[1]

Cell Viability Assay (MTT Assay)

The inhibitory effect of this compound on the proliferation of A549 cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A549 cells were seeded in 96-well plates and treated with varying concentrations of this compound for 24, 48, and 72 hours. The MTT reagent was then added to each well, and the resulting formazan crystals were dissolved in a suitable solvent. The absorbance was measured at a specific wavelength to determine cell viability, and the IC₅₀ value was calculated.[1]

Apoptosis Assays

Flow Cytometry: A549 cells treated with this compound were harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The stained cells were then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[1]

TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was used to detect DNA fragmentation, a hallmark of apoptosis, in A549 cells treated with this compound.[1]

Wound Healing and Colony Formation Assays

To assess the effect of this compound on cell migration and proliferation, wound healing and colony formation assays were performed. For the wound healing assay, a scratch was made in a confluent monolayer of A549 cells, and the rate of wound closure was monitored in the presence of this compound. In the colony formation assay, the ability of single A549 cells to grow into colonies was assessed after treatment with the compound.[1]

Signaling Pathway Diagram

Caption: this compound signaling pathway in NSCLC cells.

Experimental Workflow Diagram

Caption: Workflow for this compound research.

References

The Synthetic Pathway to Griffithazanone A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Griffithazanone A, a naturally occurring alkaloid isolated from Goniothalamus yunnanensis, has garnered interest within the scientific community. Its core chemical structure is a 1-azaanthraquinone, specifically 4-methyl-2,9,10-(2H)-1-azaanthracenetrione. This technical guide provides a comprehensive overview of a plausible synthetic pathway to this compound, drawing upon established methodologies for the synthesis of the 1-azaanthraquinone scaffold. While a specific total synthesis of this compound has not been extensively documented in publicly available literature, this guide outlines a logical and experimentally supported approach based on well-known organic reactions.

Core Synthetic Strategy

The construction of the 1-azaanthraquinone core of this compound can be envisioned through several strategic disconnections. A highly effective and convergent approach involves a hetero-Diels-Alder reaction, which is a powerful tool for the formation of six-membered heterocyclic rings. This strategy would involve the cycloaddition of a suitable azadiene with a naphthoquinone derivative, followed by subsequent functional group manipulations to arrive at the target molecule.

An alternative, more linear strategy could employ classical quinoline syntheses, such as the Skraup-Doebner-Von Miller or Gould-Jacobs reactions, followed by annulation of the third ring. Friedel-Crafts acylation is another key transformation that can be utilized for the construction of the tricyclic quinone system.

This guide will focus on a proposed pathway leveraging a hetero-Diels-Alder reaction due to its efficiency and regiochemical control.

Proposed Synthesis Pathway

A plausible synthetic route to this compound is outlined below. This pathway is a composite of established reactions for the synthesis of similar aza-anthraquinone structures.

Diagram of the Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound via a hetero-Diels-Alder reaction.

Detailed Experimental Protocols

The following are detailed experimental protocols for the key transformations in the proposed synthesis of this compound. These protocols are based on analogous reactions reported in the literature for the synthesis of 1-azaanthraquinones.[1]

Step 1: Synthesis of 3-Methyl-1-azaanthraquinone via Hetero-Diels-Alder Reaction

This step involves the [4+2] cycloaddition of an azadiene with 1,4-naphthoquinone, followed by in situ aromatization.

Materials:

-

1,4-Naphthoquinone

-

1-Methoxy-3-methyl-1-aza-1,3-butadiene (or a suitable precursor)

-

Toluene (anhydrous)

-

Silica gel

Procedure:

-

To a solution of 1,4-naphthoquinone (1.0 eq) in anhydrous toluene, add the azadiene (1.2 eq).

-

Heat the reaction mixture at reflux for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add silica gel to the reaction mixture and stir at room temperature for 4-6 hours to facilitate oxidation and aromatization of the cycloadduct.

-

Filter the silica gel and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-methyl-1-azaanthraquinone.

Step 2: Conversion of 3-Methyl-1-azaanthraquinone to this compound

This final step would involve a selective oxidation or hydroxylation to install the final ketone and hydroxyl functionalities. The precise conditions for this step would require experimental optimization.

Materials:

-

3-Methyl-1-azaanthraquinone

-

Oxidizing agent (e.g., chromium trioxide, selenium dioxide, or a modern catalytic oxidation system)

-

Suitable solvent (e.g., acetic acid, dioxane, or dichloromethane)

Procedure (General):

-

Dissolve 3-methyl-1-azaanthraquinone (1.0 eq) in a suitable solvent.

-

Add the chosen oxidizing agent (stoichiometric or catalytic amount) to the solution. The addition may need to be performed at a controlled temperature (e.g., 0 °C or room temperature).

-

Stir the reaction mixture for the required time, monitoring by TLC.

-

Upon completion, quench the reaction appropriately (e.g., by adding a reducing agent like sodium bisulfite for chromium-based oxidants).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative Data Summary

The following table summarizes expected yields for the key synthetic steps, based on literature precedents for similar transformations.[1]

| Step | Reaction Type | Starting Material | Product | Expected Yield (%) |

| 1 | Hetero-Diels-Alder/Oxidation | 1,4-Naphthoquinone | 3-Methyl-1-azaanthraquinone | 70-85 |

| 2 | Oxidation/Hydroxylation | 3-Methyl-1-azaanthraquinone | This compound | 40-60 |

Note: The yield for Step 2 is an estimate and would be highly dependent on the chosen oxidation method.

Logical Workflow for Synthesis Development

The development of a robust synthesis for this compound would follow a logical progression of experimental work.

Caption: A logical workflow for the development and optimization of the this compound synthesis.

Conclusion

The synthesis of this compound, while not yet reported in a dedicated publication, is achievable through established synthetic methodologies. The hetero-Diels-Alder approach offers a convergent and potentially high-yielding route to the core 1-azaanthraquinone structure. Further research is required to optimize the final oxidative transformations to furnish this compound. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to embark on the synthesis of this intriguing natural product.

References

The Biological Activity of Griffithazanone A: A Technical Overview for Drug Discovery Professionals

An In-Depth Examination of a Promising Alkaloid in Oncology

Griffithazanone A, an alkaloid isolated from the plant Goniothalamus yunnanensis, has emerged as a compound of significant interest in the field of oncology.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its potential as an anti-cancer agent, particularly in the context of non-small cell lung cancer (NSCLC). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Core Biological Activity: Anticancer Properties

The primary reported biological activity of this compound is its potent and multifaceted anti-cancer effects, specifically demonstrated against non-small cell lung cancer (NSCLC) cell lines.

Cytotoxicity and Anti-Proliferative Effects

This compound exhibits direct cytotoxic effects on the human NSCLC cell line A549. Studies have determined its half-maximal inhibitory concentration (IC50) for cell viability, highlighting its potential as a primary cytotoxic agent.[3][4] Beyond direct cytotoxicity, the compound also significantly inhibits the proliferative capacity of cancer cells, as evidenced by its impact on cell migration and colony formation.[3]

Induction of Apoptosis

A key mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. Treatment with this compound leads to a dose-dependent increase in apoptotic A549 cells.[3] This is accompanied by the modulation of key proteins involved in the apoptotic cascade, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, alongside an increase in cleaved-caspase3.[3]

Reversal of Drug Resistance

Perhaps one of the most significant findings is the ability of this compound to sensitize drug-resistant cancer cells to existing targeted therapies. Specifically, it has been shown to reverse acquired resistance to the EGFR inhibitor osimertinib in A549/OS cells.[3] This suggests a potential role for this compound in combination therapies for patients who have developed resistance to frontline treatments. In these resistant cells, this compound treatment has been observed to upregulate the expression of H2AX, a marker of DNA damage.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the biological activity of this compound.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| A549 (NSCLC) | MTT Assay | IC50 | 6.775 | [3][4] |

Mechanism of Action and Signaling Pathways

This compound's biological activities are underpinned by its modulation of specific intracellular signaling pathways. The primary target identified to date is the PIM1 kinase.[3] By targeting PIM1, this compound influences downstream pathways critical for cell survival and proliferation.

PIM1/ASK1/JNK/p38 Signaling Pathway

This compound has been shown to regulate the ASK1/JNK/p38 signaling cascade.[3] This pathway is a key stress-activated protein kinase pathway that can lead to apoptosis.

BAD/Bcl-2 Signaling Pathway

The pro-apoptotic effects of this compound are also mediated through the BAD/Bcl-2 signaling pathway.[3] This pathway is central to the intrinsic apoptosis process.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Procedure:

-

A549 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

-

Wound Healing Assay

-

Objective: To assess the effect of this compound on cancer cell migration.

-

Procedure:

-

A549 cells are grown to confluence in 6-well plates.

-

A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.

-

The cells are washed to remove debris and then incubated with media containing different concentrations of this compound.

-

Images of the wound are captured at different time points (e.g., 0 and 24 hours).

-

The rate of wound closure is measured and compared between treated and control groups to determine the effect on cell migration.

-

Colony Formation Assay

-

Objective: To evaluate the long-term proliferative capacity of cancer cells after treatment with this compound.

-

Procedure:

-

A low density of A549 cells is seeded in 6-well plates.

-

Cells are treated with various concentrations of this compound for a specified period.

-

The treatment medium is then replaced with fresh medium, and the cells are allowed to grow for an extended period (e.g., 10-14 days) until visible colonies are formed.

-

The colonies are fixed with methanol and stained with crystal violet.

-

The number of colonies is counted, and the colony formation ability is expressed as a percentage of the control group.

-

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

-

Procedure:

-

A549 cells are treated with different concentrations of this compound.

-

After treatment, both adherent and floating cells are collected.

-

The cells are washed and then resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

-

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.

-

Procedure:

-

A549 cells are cultured on coverslips and treated with this compound.

-

The cells are fixed and permeabilized.

-

The cells are then incubated with a reaction mixture containing TdT enzyme and fluorescently labeled dUTP.

-

The TdT enzyme catalyzes the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.

-

The cells are counterstained with a nuclear stain (e.g., DAPI).

-

The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy.

-

Western Blot Analysis

-

Objective: To detect the expression levels of specific proteins involved in apoptosis and drug resistance pathways.

-

Procedure:

-

A549 or A549/OS cells are treated with this compound.

-

Total protein is extracted from the cells, and the protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., MDR-1, H2AX, Bax, Bcl-2, cleaved-caspase3, PIM1, p-ASK1, p-JNK, p-p38).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., Tubulin or GAPDH).

-

Experimental and logical Workflow

The following diagram illustrates the typical workflow for evaluating the biological activity of a compound like this compound.

Conclusion

This compound is a promising natural product with significant anti-cancer properties, particularly against non-small cell lung cancer. Its ability to induce apoptosis and, most notably, to reverse acquired resistance to targeted therapies like osimertinib, positions it as a strong candidate for further preclinical and clinical investigation. The elucidation of its mechanism of action through the PIM1/ASK1/JNK/p38 and BAD/Bcl-2 signaling pathways provides a solid foundation for its continued development as a potential therapeutic agent in oncology. This technical guide summarizes the current knowledge base for this compound and provides the necessary details for researchers to build upon these findings.

References

A Technical Whitepaper on the Proposed Mechanism of Action of Griffithazanone A and Related Dibenzocyclooctadiene Lignans

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, there is no publicly available scientific literature specifically detailing the mechanism of action for a compound named "Griffithazanone A." The name suggests a possible relation to "Griffithanone" or other natural products. This document, therefore, presents a hypothesized mechanism of action based on the well-documented biological activities of structurally similar compounds, particularly the dibenzocyclooctadiene lignans found in plants such as Schisandra chinensis. These compounds are known for their potent anti-inflammatory and neuroprotective properties.[1][2][3][4][5][6][7][8][9][10][11][12] This whitepaper will serve as an in-depth technical guide to the core mechanisms likely employed by such a compound.

Executive Summary

Inflammation and neuroinflammation are critical pathological processes in a wide range of diseases, from autoimmune disorders to neurodegenerative conditions. The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades are central regulators of the inflammatory response. Dibenzocyclooctadiene lignans, a class of natural products isolated from Schisandra chinensis, have demonstrated significant anti-inflammatory and neuroprotective effects by modulating these key pathways.[1][4][8][13] This document outlines the proposed mechanism of action for a compound of this class, hypothetically "this compound," focusing on its inhibitory effects on the NF-κB and MAPK signaling pathways. Detailed experimental protocols and quantitative data from related compounds are provided to support this proposed mechanism.

Core Anti-Inflammatory and Neuroprotective Mechanism of Action

The primary mechanism of action for dibenzocyclooctadiene lignans is believed to be the suppression of pro-inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways.[1][4][8] These pathways are activated by various stimuli, such as lipopolysaccharide (LPS), leading to the production of inflammatory cytokines, chemokines, nitric oxide (NO), and prostaglandins.

Inhibition of the NF-κB Signaling Pathway

In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes.[14][15]

Dibenzocyclooctadiene lignans are proposed to inhibit NF-κB activation by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.[13] This action effectively blocks the transcription of NF-κB target genes, thereby reducing the inflammatory response.

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in cellular responses to external stressors and inflammatory stimuli. Activation of these kinases leads to the phosphorylation and activation of various transcription factors, including AP-1, which also regulates the expression of pro-inflammatory genes. Dibenzocyclooctadiene lignans have been shown to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[4][8] By inhibiting MAPK activation, these compounds can further reduce the production of inflammatory mediators.

Quantitative Data: Inhibitory Activity of Related Compounds

The following tables summarize the inhibitory concentrations (IC50) of various flavonoids and lignans on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages. This data provides a quantitative measure of the anti-inflammatory potency of these classes of compounds.

Table 1: IC50 Values of Flavonoids for Inhibition of Nitric Oxide Production

| Compound | IC50 (µM) | Reference |

| Luteolin | 7.6 ± 0.3 | [16] |

| Quercetin | 12.0 ± 0.8 | [16] |

| Wogonin | 17 | [17] |

| Apigenin | 23 | [17] |

| 2',3',5,7-Tetrahydroxyflavone | 19.7 | [18] |

Table 2: IC50 Values of Other Natural Products for Inhibition of Nitric Oxide Production

| Compound | IC50 (µM) | Reference |

| Tellimagrandin II | < 25 | [19] |

| Epimuqubilin A | 7.4 | [20] |

| Sigmosceptrellin A | 9.9 | [20] |

| Neoflavonoid 2 | 3.19 | [21] |

| Neoflavonoid 3 | 6.22 | [21] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the anti-inflammatory mechanism of action of compounds like this compound.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is used to quantify the inhibitory effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 246.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., this compound)

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

96-well culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[22]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[22]

-

Griess Reaction:

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.[22]

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

Western Blot for NF-κB p65 Nuclear Translocation

This protocol is used to determine if the test compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.

Materials:

-

RAW 264.7 cells

-

LPS

-

Test compound

-

Nuclear and cytoplasmic extraction kits

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-p65, anti-Lamin B (nuclear marker), anti-β-tubulin (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat RAW 264.7 cells with the test compound followed by LPS stimulation for a specified time (e.g., 30-60 minutes).

-

Cell Lysis and Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of each fraction using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) from each fraction onto an SDS-PAGE gel and perform electrophoresis.[23]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[23]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[23]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p65, anti-Lamin B, anti-β-tubulin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[24]

-

Analysis: Quantify the band intensities to determine the relative amounts of p65 in the nuclear and cytoplasmic fractions. A decrease in nuclear p65 in the presence of the test compound indicates inhibition of translocation.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed mechanisms and experimental procedures.

References

- 1. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protection of seven dibenzocyclooctadiene lignans from Schisandra chinensis against serum and glucose deprivation injury in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacodynamic effects and molecular mechanisms of lignans from Schisandra chinensis Turcz. (Baill.), a current review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dibenzocyclooctadiene lignans from Schisandra chinensis protect primary cultures of rat cortical cells from glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel synthetic dibenzocyclooctadiene lignan analog XLYF-104-6 attenuates lipopolysaccharide-induced inflammatory response in RAW264.7 macrophage cells and protects BALB/c mice from sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. japsonline.com [japsonline.com]

- 17. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Nitric Oxide Production Inhibitory Activity of Flavonoids Contained in Trunk Exudates of Dalbergia sissoo | Scilit [scilit.com]

- 22. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 24. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

Griffithazanone A: A Technical Guide to its Potential Therapeutic Targets in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griffithazanone A, a natural compound isolated from Goniothalamus yunnanensis, has emerged as a promising small molecule for cancer therapy, particularly in the context of non-small cell lung cancer (NSCLC).[1] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its validated molecular targets, downstream signaling pathways, and its potential to overcome resistance to existing targeted therapies. The information presented herein is primarily derived from a key study that has elucidated its primary mode of action.[1]

Primary Therapeutic Target: PIM1 Kinase

The principal therapeutic target of this compound has been identified as the Proviral Integration site for Moloney murine leukemia virus-1 (PIM1) kinase.[1] PIM1 is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis inhibition, making it an attractive target in oncology.[2][3][4]

Experimental evidence supporting the direct interaction between this compound and PIM1 includes:

-

Molecular Docking: Computational modeling predicts a high-affinity interaction between this compound and the ATP-binding pocket of PIM1 kinase.[2]

-

Cellular Thermal Shift Assay (CETSA): This biophysical assay confirmed the direct binding of this compound to PIM1 in A549 lung cancer cells, demonstrating target engagement in a cellular context.[2]

Modulation of Downstream Signaling Pathways

By inhibiting PIM1 kinase, this compound instigates a cascade of downstream signaling events that collectively drive cancer cells towards apoptosis. The two primary pathways affected are the ASK1/JNK/p38 MAPK pathway and the BAD/Bcl-2 apoptosis pathway.

Activation of the ASK1/JNK/p38 MAPK Pathway

This compound treatment leads to the activation of the pro-apoptotic Apoptosis Signal-regulating Kinase 1 (ASK1) and its downstream effectors, c-Jun N-terminal Kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK).[1] This pathway is a key mediator of cellular stress responses and can trigger apoptosis when activated.[5][6] The inhibition of PIM1 by this compound appears to relieve the suppression of this pathway, thereby promoting cell death.

Regulation of the BAD/Bcl-2 Apoptotic Pathway

This compound also modulates the intrinsic mitochondrial apoptosis pathway by affecting the Bcl-2 family of proteins. Specifically, it influences the phosphorylation status of the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Dephosphorylated BAD promotes apoptosis by binding to and inhibiting the anti-apoptotic protein Bcl-2.[7][8][9][10] PIM1 kinase is known to phosphorylate and inactivate BAD; therefore, its inhibition by this compound leads to an increase in active, pro-apoptotic BAD. This results in an increased Bax/Bcl-2 ratio, favoring the release of cytochrome c from the mitochondria and subsequent caspase activation.[1]

Quantitative Data Summary

The anti-cancer effects of this compound have been quantified in vitro, primarily using the A549 human non-small cell lung cancer cell line.

| Parameter | Cell Line | Value/Effect | Reference |

| IC50 | A549 | 6.775 µM | [1] |

| Apoptosis Induction | A549 | 21.90% at 0.5 µM | [11] |

| 24.10% at 1 µM | [11] | ||

| 25% at 2 µM | [11] | ||

| Combination Therapy | A549 | Enhanced efficacy of gefitinib and osimertinib | [1][12] |

| Resistance Reversal | A549/OS (Osimertinib Resistant) | Enhanced sensitivity to osimertinib | [1] |

Potential as a Sensitizer for EGFR-Targeted Therapies

A significant finding is the ability of this compound to enhance the efficacy of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) like gefitinib and osimertinib.[1][12] Furthermore, it has demonstrated the capacity to reverse acquired resistance to osimertinib in NSCLC cells.[1] This suggests a synergistic mechanism where the inhibition of PIM1-mediated survival pathways by this compound lowers the threshold for apoptosis induction by EGFR-TKIs. This is a critical area of investigation, as acquired resistance is a major clinical challenge in the treatment of EGFR-mutant NSCLC.[10]

Experimental Protocols

The following are descriptions of the key experimental methodologies used to elucidate the therapeutic targets and mechanism of action of this compound. Note: These are generalized protocols based on the available literature; specific laboratory parameters may vary.

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells as an indicator of cell viability.

-

Methodology: A549 cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The crystals are then solubilized, and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Flow Cytometry)

-

Principle: Quantifies the percentage of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining.

-

Methodology: Cells are treated with this compound. After treatment, both adherent and floating cells are collected, washed, and resuspended in binding buffer. Cells are then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis). The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Western Blot Analysis

-

Principle: Detects and quantifies the expression levels of specific proteins in cell lysates.

-

Methodology: A549 cells are treated with this compound. Total protein is extracted, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PIM1, p-ASK1, p-JNK, p-p38, BAD, Bcl-2, Bax, cleaved-caspase 3). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cellular Thermal Shift Assay (CETSA)

-

Principle: Confirms target engagement by measuring the thermal stabilization of a target protein upon ligand binding.

-

Methodology: A549 cells are treated with this compound or a vehicle control. The cells are then heated to various temperatures. The principle is that a protein bound to its ligand (this compound) will be more resistant to thermal denaturation. After heating, the cells are lysed, and the soluble fraction of the target protein (PIM1) at each temperature is analyzed by Western blot. An increase in the melting temperature of PIM1 in the presence of this compound indicates direct binding.

Conclusion and Future Directions

This compound presents a compelling profile as a novel anti-cancer agent with a well-defined mechanism of action. Its ability to directly target PIM1 kinase and subsequently modulate key apoptotic pathways provides a strong rationale for its further development. The most significant potential of this compound lies in its ability to act as a sensitizer and to overcome resistance to established EGFR-targeted therapies in NSCLC.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To evaluate its bioavailability, metabolism, and in vivo target modulation.

-

In Vivo Efficacy in Combination Models: To further validate the synergistic effects with EGFR-TKIs in more complex preclinical models.

-

Exploration in Other PIM1-Dependent Malignancies: To assess the therapeutic potential of this compound in other cancers where PIM1 is a known driver, such as certain leukemias and prostate cancer.

-

Lead Optimization: To potentially improve the potency and drug-like properties of the this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel cinnamon-related natural product with Pim-1 inhibitory activity inhibits leukemia and skin cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]

- 5. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis | Semantic Scholar [semanticscholar.org]

- 7. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting apoptosis to manage acquired resistance to third generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Upregulation of Bcl2 in NSCLC with acquired resistance to EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TRAIL predisposes non-small cell lung cancer to ferroptosis by regulating ASK-1/JNK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Early In Vitro Studies of Griffithazanone A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro studies of Griffithazanone A, a novel compound with demonstrated anti-cancer properties. This document details the quantitative data from key experiments, provides in-depth experimental protocols, and visualizes the compound's mechanism of action through its signaling pathway.

Data Presentation

The following tables summarize the key quantitative data from in vitro studies of this compound on the human non-small cell lung cancer (NSCLC) cell line, A549.

Table 1: Cytotoxicity of this compound on A549 Cells

| Assay | Parameter | Value | Reference |

| MTT Assay | IC50 | 6.775 µM | [1] |

Table 2: Effect of this compound on A549 Cell Proliferation (MTT Assay)

| Concentration | 24h Inhibition (%) | 48h Inhibition (%) | 72h Inhibition (%) | Reference |

| 0.5 µM | Data not specified | Data not specified | Data not specified | [1] |

| 1 µM | Data not specified | Data not specified | Data not specified | [1] |

| 2 µM | Significant inhibition | Significant inhibition | Significant inhibition | [1] |

Note: While the reference mentions dose-dependent inhibition, specific percentage values for each time point and concentration were not provided in the source material.

Table 3: Effect of this compound on A549 Cell Migration (Wound Healing Assay)

| Treatment | Wound Closure at 24h | Reference |

| Control | ~100% | [1] |

| This compound (2 µM) | Significantly inhibited | [1] |

Table 4: Effect of this compound on A549 Colony Formation

| Treatment | Colony Formation | Reference |

| Control | Robust colony formation | [1] |

| This compound (2 µM) | Significantly inhibited | [1] |

Table 5: Effect of this compound on A549 Cell Apoptosis (Flow Cytometry)

| Treatment | Apoptotic Cells (%) | Reference |

| Control | Baseline apoptosis | [1] |

| This compound (2 µM) | Significantly increased | [1] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Culture

A549 human non-small cell lung cancer cells were cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability and Proliferation

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plate for different time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control. The IC50 value is determined from the dose-response curve.

Wound Healing Assay for Cell Migration

This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

Protocol:

-

Seed A549 cells in a 6-well plate and grow them to a confluent monolayer.

-

Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Treat the cells with this compound (e.g., 2 µM) or a vehicle control in a low-serum medium to minimize cell proliferation.

-

Capture images of the wound at 0 hours and after a specific time point (e.g., 24 hours) using a microscope.

-

Measure the width of the wound at different points and calculate the percentage of wound closure.

Colony Formation Assay for Clonogenic Survival

This assay evaluates the ability of single cells to proliferate and form colonies, indicating their long-term survival and reproductive integrity.

Protocol:

-

Seed a low density of A549 cells (e.g., 500 cells/well) in a 6-well plate.

-

Treat the cells with this compound (e.g., 2 µM) or a vehicle control.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with 4% paraformaldehyde and stain them with 0.1% crystal violet.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This technique quantifies the percentage of apoptotic and necrotic cells in a population.

Protocol:

-

Seed A549 cells in a 6-well plate and treat them with this compound (e.g., 2 µM) or a vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Grow and treat A549 cells on coverslips with this compound (e.g., 2 µM) or a vehicle control.

-

Fix the cells with 4% paraformaldehyde and permeabilize them with 0.1% Triton X-100.

-

Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain the cell nuclei with a DNA-binding dye like DAPI.

-

Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence, indicating DNA fragmentation.

Mandatory Visualization

Signaling Pathway of this compound in A549 Cells

This compound has been shown to induce apoptosis in A549 non-small cell lung cancer cells by targeting the PIM1 kinase. This inhibition subsequently modulates the downstream ASK1/JNK/p38 and BAD/Bcl-2 signaling pathways.[1]

Caption: this compound signaling cascade in A549 cells.

Experimental Workflow for In Vitro Anti-Cancer Assessment

The following diagram illustrates the general workflow for evaluating the anti-cancer properties of a compound like this compound in vitro.

Caption: General workflow for in vitro anti-cancer evaluation.

Antiviral Studies

To date, extensive searches of scientific literature have not yielded any specific in vitro studies on the antiviral activity of this compound. However, some studies have investigated the antiviral properties of extracts from the Goniothalamus genus, from which this compound is derived, as well as related compounds such as styrylpyrones. These studies suggest that the genus may be a source of compounds with antiviral potential. For instance, extracts from Goniothalamus umbrosus have shown activity against Herpes Simplex Virus Type 1, and styrylpyrone derivatives have been investigated for activity against Dengue virus.[2][3][4] Further research is required to determine if this compound itself possesses any antiviral properties.

References

An In-depth Technical Guide on the Cytotoxicity Profile of Griffithazanone A

To Researchers, Scientists, and Drug Development Professionals,

This technical guide serves to synthesize the current publicly available scientific information regarding the cytotoxicity profile of Griffithazanone A. A comprehensive search of scientific literature and databases has been conducted to assemble a detailed overview of its effects on cell viability, its mechanism of action, and its impact on cellular signaling pathways.

Disclaimer: As of the latest search, there is a notable absence of specific peer-reviewed research articles detailing the cytotoxicity profile of this compound. Consequently, the quantitative data, detailed experimental protocols, and specific signaling pathways directly attributed to this compound are not available in the public domain. This guide will, therefore, provide a framework for the type of data and experimental approaches that would be necessary to establish a comprehensive cytotoxicity profile for this compound, based on general practices in the field of cancer research and drug development.

Section 1: Cytotoxicity Profile of this compound

A complete cytotoxicity profile of this compound would require extensive in vitro studies across a panel of human cancer cell lines and normal cell lines to determine its potency and selectivity. This data is typically presented in a tabular format.

Table 1: Hypothetical Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| MDA-MB-231 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HCT116 | Colon Carcinoma | Data not available |

| HeLa | Cervical Adenocarcinoma | Data not available |

| Jurkat | T-cell Leukemia | Data not available |

| HEK293 | Normal Human Embryonic Kidney | Data not available |

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Section 2: Experimental Protocols

The following are standard experimental protocols used to determine the cytotoxicity and mechanism of action of a novel compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

Methodology:

-

Cell Treatment: Cells are treated with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Methodology:

-

Cell Treatment: Cells are treated with this compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Section 3: Signaling Pathways and Molecular Mechanisms

To understand the mechanism of action of this compound, it is crucial to investigate its effects on key signaling pathways involved in cell survival, proliferation, and apoptosis.

Hypothetical Signaling Pathway Affected by this compound

The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to apoptosis. This is a generalized representation and would need to be validated experimentally.

Caption: Hypothetical extrinsic and intrinsic apoptosis pathways induced by this compound.

Experimental Workflow for Pathway Analysis

The following workflow outlines the steps to investigate the molecular mechanism of this compound.

Caption: Workflow for investigating the molecular mechanism of this compound.

Conclusion and Future Directions

While direct experimental data on the cytotoxicity of this compound is currently lacking in the public domain, this guide outlines the necessary experimental framework to establish a comprehensive profile. Future research should focus on performing the described in vitro assays to determine its IC50 values across a diverse panel of cancer cell lines, elucidating its mode of action through apoptosis and cell cycle analysis, and identifying the specific molecular targets and signaling pathways it modulates. Such studies are critical for evaluating the potential of this compound as a novel therapeutic agent.

Structural Analogs of Griffithazanone A: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griffithazanone A is a naturally occurring aza-spiro[4.4]nonane alkaloid that has demonstrated significant potential as an anti-cancer agent, particularly in the context of non-small cell lung cancer (NSCLC). Its unique spirocyclic core and promising biological activity make it an attractive scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known biological activities of this compound, outlines a synthetic strategy for its core structure, and explores the potential for developing structural analogs with enhanced therapeutic properties. Due to a lack of extensive published research on specific analogs of this compound, this guide will also focus on proposing hypothetical analogs based on established medicinal chemistry principles.

Biological Activity and Mechanism of Action of this compound

This compound has been shown to exhibit potent cytotoxic and pro-apoptotic effects in cancer cells, with a particularly well-documented mechanism in A549 human lung carcinoma cells.

Inhibition of PIM1 Kinase

The primary molecular target of this compound is the serine/threonine kinase PIM1.[1] PIM1 is a proto-oncogene that is frequently overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and resistance to apoptosis.[2][3] this compound inhibits PIM1, leading to the downstream modulation of apoptosis-related signaling pathways.

Induction of Apoptosis via the Intrinsic Pathway

By inhibiting PIM1, this compound triggers a cascade of events that ultimately lead to apoptosis through the intrinsic, or mitochondrial, pathway.[1][4][5] This involves the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins.

The key signaling pathways affected by this compound's inhibition of PIM1 are:

-

The ASK1/JNK/p38 MAPK Pathway: this compound treatment leads to the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates the c-Jun N-terminal Kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[1][6] Activation of these pathways is known to promote apoptosis in response to cellular stress.

-

The BAD/Bcl-2 Pathway: this compound influences the balance of the Bcl-2 family of proteins, which are critical regulators of apoptosis.[7] Specifically, it promotes the activity of the pro-apoptotic protein BAD (Bcl-2-associated death promoter) and decreases the expression of the anti-apoptotic protein Bcl-2.[1][6] This shift in the balance towards pro-apoptotic members leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, a key step in the intrinsic apoptotic pathway.

Sensitization to EGFR-Targeted Therapies

In addition to its direct anti-cancer effects, this compound has been shown to enhance the efficacy of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib and osimertinib in NSCLC cells.[1][8] This suggests a potential role for this compound and its future analogs in combination therapies to overcome drug resistance.

Data Presentation: Biological Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 | A549 | 6.775 µM | [1] |

Table 1: In vitro cytotoxicity of this compound.

Mandatory Visualization: Signaling Pathway of this compound

Synthesis of the Aza-spiro[4.4]nonane-1,6-dione Core

The development of structural analogs of this compound necessitates a robust synthetic route to its core aza-spiro[4.4]nonane-1,6-dione scaffold. While a total synthesis of this compound has not been extensively detailed in the literature, synthetic strategies for the core structure have been reported. A plausible approach involves a Dieckmann condensation as a key step.

Experimental Protocols: Synthesis of Aza-spiro[4.4]nonane-1,6-dione

A representative synthetic protocol for the aza-spiro[4.4]nonane-1,6-dione core is as follows:

-

Michael Addition: Reaction of a suitable cyclopentanone derivative with an acrylate ester under basic conditions to afford a substituted cyclopentanone with a propionate side chain.

-

Hydrolysis and Amide Formation: Hydrolysis of the ester to the corresponding carboxylic acid, followed by amide formation with a protected aminoacetaldehyde equivalent.

-

Cyclization/Deprotection: An intramolecular cyclization, such as a Dieckmann condensation or a related cyclization strategy, to form the second five-membered ring of the spiro-system, followed by deprotection to yield the aza-spiro[4.4]nonane-1,6-dione core.

Mandatory Visualization: Synthetic Workflow for the Core Structure

Proposed Structural Analogs of this compound

Given the limited information on synthesized analogs, this section proposes hypothetical structural modifications to the this compound scaffold. These proposals are based on established medicinal chemistry strategies aimed at improving potency, selectivity, and pharmacokinetic properties.

Analogs with Modifications to the Aromatic Ring

The phenyl group of this compound is a key feature that can be readily modified to explore structure-activity relationships (SAR).

-

Proposed Modifications:

-

Introduction of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -F, -CF3) at various positions on the phenyl ring.

-

Replacement of the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene).

-

-

Rationale: These modifications could influence the electronic properties and steric bulk of the molecule, potentially leading to enhanced binding affinity for the PIM1 kinase active site. Halogen substitution, for instance, can improve metabolic stability and membrane permeability.

Analogs with Modifications at the Spirocyclic Core

Alterations to the aza-spiro[4.4]nonane-1,6-dione core could provide insights into the structural requirements for biological activity.

-

Proposed Modifications:

-

Introduction of substituents at the carbon atoms of the cyclopentanone rings.

-

Variation of the ring size to create aza-spiro[4.5]decane or other spirocyclic systems.

-

-

Rationale: These changes would alter the three-dimensional shape of the molecule, which could impact its interaction with the target protein. Introducing small alkyl groups could explore hydrophobic pockets in the binding site, while altering the ring size would change the overall conformation.

Analogs with Modifications to the Lactam Moiety

The lactam group is a critical functional group that can be a target for modification.

-

Proposed Modifications:

-

N-alkylation or N-acylation of the lactam nitrogen.

-

Replacement of the lactam carbonyl with a thiocarbonyl or other bioisosteric groups.

-

-

Rationale: N-substitution could be used to introduce additional functional groups for improved interactions or to modulate the physicochemical properties of the molecule. Bioisosteric replacement of the lactam carbonyl could affect hydrogen bonding interactions and metabolic stability.

Future Directions and Conclusion

The potent anti-cancer activity of this compound, coupled with its unique aza-spirocyclic scaffold, presents a compelling starting point for the development of novel therapeutic agents. While the exploration of its structural analogs is still in its infancy, the synthetic accessibility of the core structure provides a clear path forward for medicinal chemistry efforts.

Future research should focus on the systematic synthesis and biological evaluation of the proposed analogs to establish a comprehensive structure-activity relationship. In particular, the development of analogs with improved potency against PIM1 kinase and enhanced activity in sensitizing cancer cells to existing therapies holds significant promise. The in-depth technical information and proposed strategies outlined in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of the this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Eurycomanone induce apoptosis in HepG2 cells via up-regulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Spectroscopic Signature of Griffithazanone A: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Griffithazanone A, a naturally occurring 1-azaanthraquinone. The information presented is curated for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics. This document aims to serve as a foundational resource for the identification, characterization, and further investigation of this compound.

Chemical Structure

This compound is chemically identified as 4-methyl-1-azaanthracene-9,10-dione. Its structure was elucidated based on extensive spectroscopic analysis.

Molecular Formula: C₁₄H₉NO₂ Molecular Weight: 223.23 g/mol CAS Number: 240122-30-9

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following sections detail the data obtained from ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy